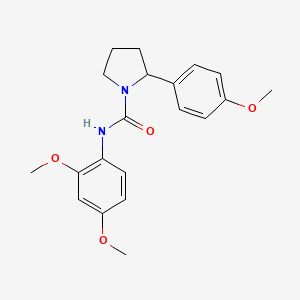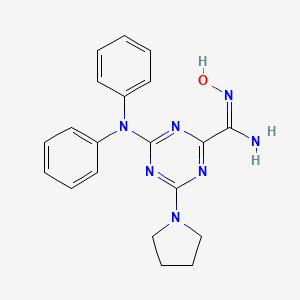
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and CDK9. CDKs are essential regulators of the cell cycle and transcription, making them attractive targets for cancer therapy. PHA-793887 has shown promise as an anticancer agent in preclinical studies, and its mechanism of action and potential applications have been the subject of scientific research.
作用機序
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide inhibits CDK2 and CDK9, which are involved in the regulation of the cell cycle and transcription, respectively. By inhibiting these kinases, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to inhibit the phosphorylation of RNA polymerase II, which is necessary for transcription. This inhibition can lead to the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of hepatitis C virus (HCV) by targeting the NS5B polymerase. 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has also been shown to inhibit the growth of Trypanosoma cruzi, the parasite that causes Chagas disease. In animal studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has several advantages for laboratory experiments. It has been synthesized by multiple research groups, and its synthesis method has been well-established. It has demonstrated activity against a variety of cancer cell lines and has shown synergy with other anticancer agents. Additionally, it has been shown to have favorable pharmacokinetics in animal studies.
One limitation of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide is its selectivity for CDK2 and CDK9. While this selectivity may make it a more targeted anticancer agent, it may also limit its potential applications. Additionally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans.
将来の方向性
There are several future directions for research on 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. One area of interest is its potential as a combination therapy with other anticancer agents. It has shown synergy with paclitaxel and gemcitabine, and further research could identify other agents with which it may be combined for increased efficacy.
Another area of interest is the development of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide analogs with improved selectivity and potency. While 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has shown promising activity against cancer cells, its selectivity for CDK2 and CDK9 may limit its potential applications. Analog development could lead to compounds with improved selectivity for specific CDKs or other targets.
Finally, more research is needed to determine the optimal dosing and administration of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide in humans. Clinical trials are needed to evaluate its safety and efficacy in cancer patients and to determine the most effective dosing regimen.
合成法
The synthesis of 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide involves several steps, including the reaction of 4,6-dichloro-5-nitropyrimidine with diphenylamine to form 4-(diphenylamino)-6-chloro-5-nitropyrimidine. This compound is then reacted with pyrrolidine and hydroxylamine to yield 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide. The synthesis method has been described in detail in scientific literature, and the compound has been synthesized by multiple research groups.
科学的研究の応用
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has been studied for its potential as an anticancer agent. CDK inhibitors have shown promise in cancer therapy due to their ability to arrest the cell cycle and induce apoptosis in cancer cells. In preclinical studies, 4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide has demonstrated activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also shown synergy with other anticancer agents, such as paclitaxel and gemcitabine.
特性
IUPAC Name |
N'-hydroxy-4-(N-phenylanilino)-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-17(25-28)18-22-19(26-13-7-8-14-26)24-20(23-18)27(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,28H,7-8,13-14H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIBKKCZVMHTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diphenylamino)-N'-hydroxy-6-pyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

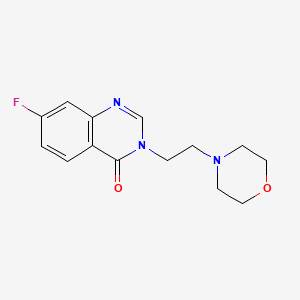
![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)
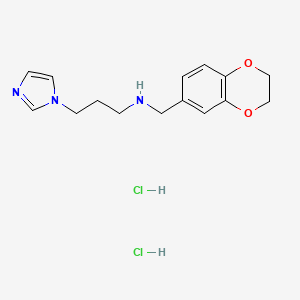
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
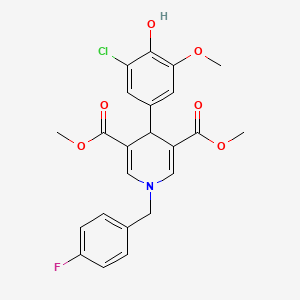
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![{2-[(4-{[(4-methylphenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6086274.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6086280.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)
